molecular formula C16H13N5O2 B11035807 7-(2-hydroxyethyl)-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-(2-hydroxyethyl)-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B11035807
M. Wt: 307.31 g/mol
InChI Key: PLKKWLHUTZWXOJ-UHFFFAOYSA-N
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Description

7-(2-hydroxyethyl)-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound. It is known for its unique structure that combines multiple rings, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxyethyl)-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions. One common method includes the cyclization of suitably functionalized precursors under specific conditions. For instance, the reaction of 2-aminobenzimidazole with malononitrile in the presence of pyridine can yield intermediate compounds, which are then further reacted to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxyethyl)-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted imidazo-pyrido-triazine compounds .

Scientific Research Applications

7-(2-hydroxyethyl)-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-hydroxyethyl)-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with molecular targets such as enzymes. It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular pathways and processes. This makes it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(2-hydroxyethyl)-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one apart is its unique combination of rings and functional groups, which confer specific chemical properties and biological activities. This makes it a versatile compound in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C16H13N5O2

Molecular Weight

307.31 g/mol

IUPAC Name

12-(2-hydroxyethyl)-5-phenyl-2,3,6,8,12-pentazatricyclo[7.4.0.03,7]trideca-1,4,6,8,10-pentaen-13-one

InChI

InChI=1S/C16H13N5O2/c22-9-8-20-7-6-12-14(15(20)23)19-21-10-13(18-16(21)17-12)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2

InChI Key

PLKKWLHUTZWXOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)N=C4C=CN(C(=O)C4=N3)CCO

Origin of Product

United States

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